An In-depth Technical Guide to the Chemical Properties of Ethyl 4-tosylpiperazine-1-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-tosylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Ethyl 4-tosylpiperazine-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds, primarily Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, to provide a robust predictive profile. This document includes detailed information on its structure, predicted physicochemical properties, a detailed synthesis protocol adapted from a closely related analog, and expected spectral characteristics. The information is presented to support research, discovery, and development activities involving this and related molecules.
Chemical Structure and Identifiers
Ethyl 4-tosylpiperazine-1-carboxylate is a derivative of piperazine, featuring an ethyl carboxylate group at the 1-position and a tosyl (p-toluenesulfonyl) group at the 4-position.
Molecular Formula: C₁₄H₂₀N₂O₄S
Molecular Weight: 328.39 g/mol
Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of Ethyl 4-tosylpiperazine-1-carboxylate. Where direct data is unavailable, values from the closely related analog, Ethyl 1-piperazinecarboxylate, are provided as an estimate and are denoted with an asterisk (*).
| Property | Value | Source (Analogous Compound) |
| Physical State | Expected to be a solid at room temperature | Based on the phenylsulfonyl analog[1] |
| Melting Point | Data not available | |
| Boiling Point | ~273 °C (lit.) | Ethyl 1-piperazinecarboxylate[2][3] |
| Density | ~1.08 g/mL at 25 °C (lit.) | Ethyl 1-piperazinecarboxylate[2] |
| Refractive Index | n20/D ~1.477 (lit.)* | Ethyl 1-piperazinecarboxylate[2] |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis
A reliable synthesis protocol for Ethyl 4-tosylpiperazine-1-carboxylate can be adapted from the established procedure for its phenylsulfonyl analog, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[1]. The key modification is the substitution of benzenesulfonyl chloride with p-toluenesulfonyl chloride (tosyl chloride).
Experimental Protocol: Synthesis of Ethyl 4-tosylpiperazine-1-carboxylate
Materials:
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Ethyl 1-piperazinecarboxylate
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p-Toluenesulfonyl chloride (Tosyl chloride)
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Toluene
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Methanol
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Alkaline water (e.g., dilute NaOH solution)
Procedure:
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In a round-bottom flask, dissolve p-toluenesulfonyl chloride (0.01 mol) in 25 mL of toluene with stirring.
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In a separate vessel, dissolve Ethyl 1-piperazinecarboxylate (0.01 mol) in toluene.
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Add the Ethyl 1-piperazinecarboxylate solution dropwise to the stirring solution of p-toluenesulfonyl chloride.
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Reflux the reaction mixture for 30 minutes. The formation of a precipitate should be observed.
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After cooling, collect the precipitate by filtration.
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Wash the precipitate with alkaline water to remove any unreacted tosyl chloride and other acidic impurities.
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To purify the product, dissolve the crude precipitate in methanol at room temperature.
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Allow the methanol solution to evaporate slowly over several days to yield crystalline Ethyl 4-tosylpiperazine-1-carboxylate.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Ethyl 4-tosylpiperazine-1-carboxylate.
Spectral Data (Predicted)
Direct spectral data for Ethyl 4-tosylpiperazine-1-carboxylate is not currently available. The following sections provide predicted spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the piperazine ring protons, and the tosyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl CH₃ | ~1.2 | Triplet | 3H |
| Tosyl CH₃ | ~2.4 | Singlet | 3H |
| Piperazine CH₂ (adjacent to N-CO) | ~3.5-3.7 | Multiplet | 4H |
| Piperazine CH₂ (adjacent to N-SO₂) | ~3.0-3.2 | Multiplet | 4H |
| Ethyl CH₂ | ~4.1 | Quartet | 2H |
| Aromatic (Tosyl) | ~7.3 (d) and ~7.7 (d) | Doublets | 4H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon environment in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ethyl CH₃ | ~14 |
| Tosyl CH₃ | ~21 |
| Piperazine C (adjacent to N-CO) | ~43 |
| Piperazine C (adjacent to N-SO₂) | ~46 |
| Ethyl CH₂ | ~61 |
| Aromatic C (Tosyl) | ~127, ~130, ~133, ~144 |
| Carbonyl C=O | ~155 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl and carbonyl functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1700 |
| S=O (Sulfonamide) | ~1350 and ~1160 |
| C-N | ~1200-1000 |
| C-H (Aromatic and Aliphatic) | ~3000-2850 |
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z = 328. Fragmentation patterns would likely involve the loss of the ethoxycarbonyl group, the tosyl group, and fragmentation of the piperazine ring.
Reactivity and Stability
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Stability: The compound is expected to be stable under normal laboratory conditions. Storage in a cool, dry place is recommended.
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Reactivity: The piperazine ring offers sites for further functionalization. The ester group can be hydrolyzed under acidic or basic conditions. The sulfonamide bond is generally stable but can be cleaved under specific reducing conditions.
Logical Relationships in Characterization
The following diagram outlines the logical workflow for the synthesis and characterization of Ethyl 4-tosylpiperazine-1-carboxylate.
Conclusion
While direct experimental data for Ethyl 4-tosylpiperazine-1-carboxylate remains scarce in the public domain, this technical guide provides a robust, predictive, and practical framework for its synthesis and characterization. By leveraging data from the closely related Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate and other piperazine derivatives, researchers and drug development professionals can confidently proceed with activities involving this compound. The provided experimental protocol offers a clear pathway to obtaining this molecule, and the predicted spectral data will be invaluable for its structural confirmation. Further experimental validation of the properties outlined herein is encouraged to build upon the foundational information presented in this guide.
